4-butoxy-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide
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Overview
Description
4-butoxy-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide is a complex organic compound with a molecular formula of C26H24ClN3O3S This compound is known for its unique structural features, which include a benzoxazole ring, a butoxy group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzoxazole ring, followed by the introduction of the butoxy group and the carbamothioyl linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Benzoxazole Ring Formation: The initial step involves the cyclization of appropriate precursors to form the benzoxazole ring. This can be achieved using reagents such as phosphorus oxychloride (POCl3) and aniline derivatives under reflux conditions.
Introduction of Butoxy Group: The butoxy group is introduced through an etherification reaction, typically using butanol and a strong acid catalyst like sulfuric acid (H2SO4).
Carbamothioyl Linkage Formation: The final step involves the formation of the carbamothioyl linkage by reacting the intermediate product with thiourea in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, hydroxyl groups, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
4-butoxy-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Research: Researchers investigate its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-butoxy-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The benzoxazole ring and carbamothioyl linkage allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways and molecular targets vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide: This compound shares a similar core structure but lacks the methyl group, resulting in different chemical properties and biological activities.
4-butoxy-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamoyl}benzamide: This compound has a carbamoyl linkage instead of a carbamothioyl linkage, leading to variations in reactivity and stability.
Uniqueness
4-butoxy-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butoxy group, benzoxazole ring, and carbamothioyl linkage allows for versatile applications and interactions with various molecular targets.
Properties
IUPAC Name |
4-butoxy-N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-3-4-14-32-19-11-8-17(9-12-19)24(31)30-26(34)29-21-7-5-6-20(16(21)2)25-28-22-15-18(27)10-13-23(22)33-25/h5-13,15H,3-4,14H2,1-2H3,(H2,29,30,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSBGZQWVREKBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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